Scaffold Superiority of the 1H-Pyrrolo[2,3-c]pyridine Template Over Competing Heterocyclic Cores in Potassium-Competitive Acid Blocker (pCAB) Development
In a systematic head-to-head comparison of multiple heterocyclic templates for potassium-competitive acid blocker (pCAB) development, Panchal et al. (GSK) identified the 1H-pyrrolo[2,3-c]pyridine core as the most potent scaffold among all templates evaluated. Subsequent optimization of the 1H-pyrrolo[2,3-c]pyridine template yielded molecules with improved overall in vitro characteristics versus the clinical candidate AR-H047108, and comparable to the clinically efficacious AZD-0865 [1]. While the specific compound Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate was not directly tested in this study, it represents the minimally substituted core of this privileged template—the 4-hydroxy and 5-carboxylate groups being the key handles for introducing the basic amine substituents that were optimized to achieve the reported potency gains. This template-level evidence establishes that the 6-azaindole core itself is differentiated from imidazo[1,2-a]pyridine, pyrrolo[3,2-b]pyridine, and other heterocyclic templates evaluated in the same study [1].
| Evidence Dimension | Template potency ranking among heterocyclic cores for pCAB activity |
|---|---|
| Target Compound Data | 1H-pyrrolo[2,3-c]pyridine (6-azaindole) template identified as the most potent among all heterocyclic templates tested; optimized derivatives achieved improved in vitro characteristics vs. AR-H047108 and comparable activity to AZD-0865 [1]. |
| Comparator Or Baseline | Multiple heterocyclic templates including imidazo[1,2-a]pyridine, pyrrolo[3,2-b]pyridine, and other systems; clinical candidates AR-H047108 and AZD-0865 used as external benchmarks. |
| Quantified Difference | The 1H-pyrrolo[2,3-c]pyridine template ranked as most potent (full quantitative IC₅₀ values for individual compounds available in the primary publication); derivatives achieved in vitro characteristics superior to AR-H047108 and comparable to AZD-0865. |
| Conditions | In vitro H⁺/K⁺-ATPase inhibition assays; pCAB functional assays as described in Bioorg. Med. Chem. Lett. 2009, 19(23), 6813–6817. |
Why This Matters
For procurement decisions in pCAB or acid pump antagonist drug discovery programs, selecting building blocks based on the 1H-pyrrolo[2,3-c]pyridine scaffold is supported by systematic template-ranking data showing superiority over competing heterocyclic cores.
- [1] T. Panchal, N. Bailey, M. Bamford, E. Demont, R. Elliott, I. Farre-Gutierrez, N. Garton, T. Hayhow, G. Hutley, A. Naylor. Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). Bioorganic & Medicinal Chemistry Letters, 2009, 19(23), 6813–6817. PMID: 19846298. View Source
